molecular formula C3H3ClN2OS B8665720 5-chloro-3-methoxy-1,2,4-thiadiazole

5-chloro-3-methoxy-1,2,4-thiadiazole

Cat. No.: B8665720
M. Wt: 150.59 g/mol
InChI Key: GYGNJEASCVSRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-methoxy-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom at the 5-position and a methoxy group at the 3-position. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methoxy-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazide derivatives with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through cyclization and chlorination steps to yield the desired thiadiazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

5-Chloro-3-methoxy-1,2,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

  • 5-Chloro-3-methyl-1,2,4-thiadiazole
  • 5-Chloro-3-ethyl-1,2,4-thiadiazole
  • 5-Chloro-3-phenyl-1,2,4-thiadiazole

Comparison: 5-Chloro-3-methoxy-1,2,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance its lipophilicity and potentially improve its ability to cross cellular membranes .

Properties

Molecular Formula

C3H3ClN2OS

Molecular Weight

150.59 g/mol

IUPAC Name

5-chloro-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C3H3ClN2OS/c1-7-3-5-2(4)8-6-3/h1H3

InChI Key

GYGNJEASCVSRLC-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)Cl

Origin of Product

United States

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